![molecular formula C22H25N3O2 B2489988 5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775357-56-6](/img/structure/B2489988.png)

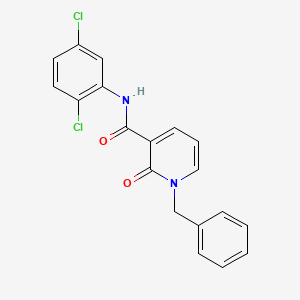

5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

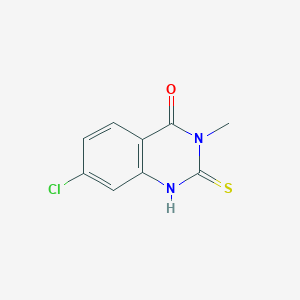

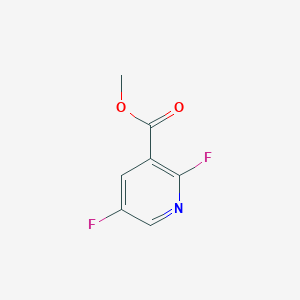

The synthesis of quinazoline derivatives can be achieved through multiple synthetic routes. For example, Budruev et al. (2021) described a photochemical synthesis method for methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, highlighting the role of water in increasing yields through photoinduced heterocyclization processes (Budruev et al., 2021). Similarly, compounds with related structures have been synthesized through reactions involving isocyanates and anthranilamide, showcasing the versatility of synthetic approaches for quinazoline derivatives (Chern et al., 1988).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses provide detailed information about the molecular framework, functional groups, and overall geometry of the compound. For instance, studies on related compounds have employed these techniques to elucidate their complex structures and reaction intermediates (Budruev et al., 2021; Chern et al., 1988).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including cyclization, nucleophilic addition, and photoinitiated reactions. These reactions are crucial for the synthesis and modification of quinazoline compounds. For example, Budruev et al. (2021) demonstrated the photoinitiated reaction for synthesizing substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines, showcasing the chemical reactivity and potential for structural modifications of these compounds (Budruev et al., 2021).

Scientific Research Applications

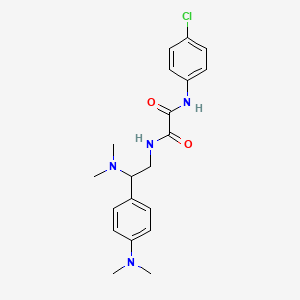

Antitumor and Anti-MAO Properties A series of 5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide derivatives demonstrated promising biological properties. Synthesis of these compounds led to findings indicating significant antitumor and anti-monoaminooxidase (anti-MAO) properties. This implies potential applications in cancer treatment and disorders related to neurotransmitter regulation (Markosyan et al., 2006), (Markosyan et al., 2006).

PAF Antagonists Compounds in the pyrido[2,1-b]quinazolinecarboxamide series, closely related to the structure , have been identified as potent antagonists of platelet-activating factor (PAF). This property suggests their potential use in preventing or treating conditions related to thrombosis and platelet aggregation (Tilley et al., 1988).

Synthetic Methodology and Water Role Studies on the synthetic pathways of related compounds emphasize the role of water in the synthesis, potentially influencing the yield and characteristics of the compounds. This knowledge is crucial for optimizing synthesis methods for pharmaceutical applications (Budruev et al., 2021).

Antimicrobial Properties Compounds structurally related to this compound have shown promising antimicrobial activities against various pathogens, including resistant strains. This indicates potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinazoline derivatives have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Future Directions

The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have been explored . It is hoped that the information on the synthesis of quinazoline 3-oxides and their chemical transformation will help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .

properties

IUPAC Name |

5-methyl-N-(3-methylphenyl)-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-15-7-6-8-17(13-15)23-21(26)16-10-11-18-19(14-16)24(2)20-9-4-3-5-12-25(20)22(18)27/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDQIBIXRMUWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)

![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)

![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)